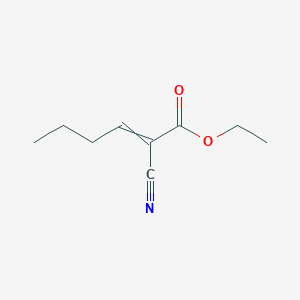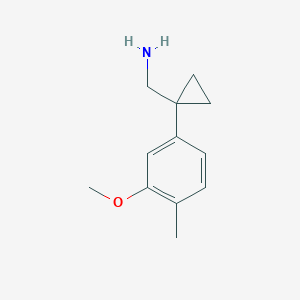![molecular formula C12H11F4N3 B11727495 1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)
1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 3,5-difluorobenzylamine with 3-methyl-1H-pyrazole-4-carboxylic acid, followed by difluoromethylation using difluoromethylating agents such as difluoromethyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-Fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
1-(Difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H11F4N3 |
|---|---|
Molekulargewicht |
273.23 g/mol |
IUPAC-Name |
1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H11F4N3/c1-7-11(6-19(18-7)12(15)16)17-5-8-2-9(13)4-10(14)3-8/h2-4,6,12,17H,5H2,1H3 |
InChI-Schlüssel |
SCFILZDMUDLRPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1NCC2=CC(=CC(=C2)F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[methyl({5-oxo-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-2-yl})amino]acetic acid](/img/structure/B11727413.png)



![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11727431.png)
![2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11727435.png)
![Methyl[1-(4-methylphenyl)propan-2-yl]amine](/img/structure/B11727439.png)
![2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B11727441.png)


![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727465.png)


![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)
